2,3'-Bicarbazole

Übersicht

Beschreibung

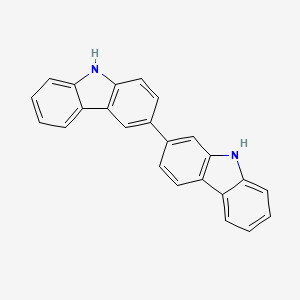

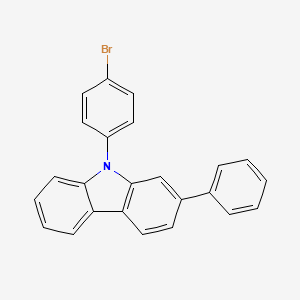

2,3’-Bicarbazole is a derivative of carbazole, an aromatic heterocyclic organic compound . It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The empirical formula is C24H16N2 and the molecular weight is 332.40 .

Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The first significant work on the oxidation of carbazole was published by Branch and Tucker . Branch reported that when silver oxide was used as an oxidant, two products were obtained, one of them being 9,9′-bicarbazyl . As a result of coupling, two products are obtained: 3,3′-bicarbazyl, the main product, and 9,9′-bicarbazyl, the minor product .Wissenschaftliche Forschungsanwendungen

Optoelectronics and OLEDs

2,3'-Bicarbazole and its derivatives are significant in the field of optoelectronics, particularly in organic light-emitting diodes (OLEDs). For example, 9,9'-bicarbazole derivatives have been designed and prepared for use as host materials in green and red OLEDs, showing promise as efficient materials for OLEDs due to their good device performance (Liu et al., 2019). Additionally, 3,3′‐bicarbazole-based host materials have been investigated for high-efficiency blue phosphorescent OLEDs with extremely low driving voltage (Sasabe et al., 2012).

Energy Storage

Bicarbazole has been utilized as a monomer in designing crystalline porous covalent organic frameworks (COFs), which demonstrate ultrahigh-performance in energy storage (Feng et al., 2017). These frameworks exhibit large porosity and high accessibility of redox-active sites, leading to superior structural effects in energy storage applications.

Material Science

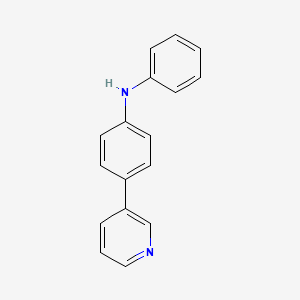

In material science, the synthesis and investigation of functionalized bicararbazole derivatives have shown substantial advancements. For instance, the study of conjugated carbazole dimers, including a large series of bicarbazoles, highlighted the impact of conjugation connectivity and π-conjugated spacers on the electronic, photophysical, and electrochemical properties of these materials (Kato et al., 2012). Additionally, N,N′-Bicarbazole has been identified as a versatile building block for the construction of conjugated microporous polymers, which exhibit excellent adsorption capacities for CO2 and organic dyes, indicating potential applications in water purification and treatment (Yuan et al., 2017).

Chemical Synthesis

In the realm of chemical synthesis, the oxidative coupling of carbazoles has been explored to achieve bicarbazole regioisomers, demonstrating a substituent-governed regioselectivity profile. This method highlights the strategic chemical preparation of bicarbazoles, underlining their importance in synthetic chemistry (Mallick et al., 2018).

Pharmaceutical Research

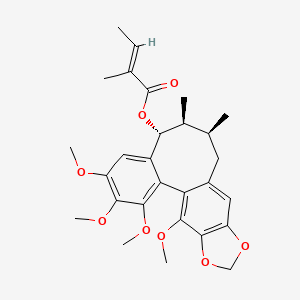

Prenylated bicarbazole alkaloids have shown notable anti-HIV activity. For example, clausanisumine, a prenylated bicarbazole alkaloid isolated from the fruits of Clausena anisum-olens, exhibited significant anti-HIV-1 reverse transcriptase effects, highlighting the potential of bicarbazole derivatives in the development of new anti-HIV drugs (Liu et al., 2021).

Eigenschaften

IUPAC Name |

2-(9H-carbazol-3-yl)-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-7-21-17(5-1)19-11-9-16(14-24(19)26-21)15-10-12-23-20(13-15)18-6-2-4-8-22(18)25-23/h1-14,25-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUOFHQPCBPIPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

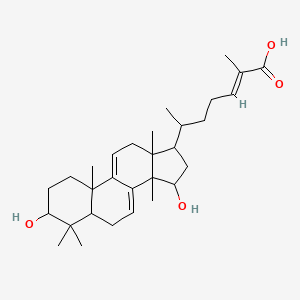

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11,12-Bis[N-(i-propyl)-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B3338529.png)

![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid](/img/structure/B3338540.png)

![4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3338621.png)

![4'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B3338643.png)